molecular formula C7H10N2O B13176697 cyclopropyl(1H-pyrazol-4-yl)methanol

cyclopropyl(1H-pyrazol-4-yl)methanol

Cat. No.: B13176697
M. Wt: 138.17 g/mol
InChI Key: HVXNBUFSRLRGNU-UHFFFAOYSA-N
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Description

Cyclopropyl(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C7H10N2O. It features a cyclopropyl group attached to a pyrazole ring, which is further connected to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(1H-pyrazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with an aldehyde or ketone, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require catalysts or specific temperature controls .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under various conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopropyl(1H-pyrazol-4-yl)ketone, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of cyclopropyl(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The compound may interact with proteins or nucleic acids, altering their function and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • Cyclopropyl(1-methyl-1H-pyrazol-4-yl)methanol
  • Cyclopropyl(1H-pyrazol-3-yl)methanol
  • 5-Amino-pyrazoles .

Uniqueness

Cyclopropyl(1H-pyrazol-4-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

Cyclopropyl(1H-pyrazol-4-yl)methanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a pyrazole ring at the 4-position, with a hydroxymethyl functional group. This unique structure enhances its reactivity and biological potential. The molecular formula is C6H8N2OC_6H_8N_2O, indicating the presence of two nitrogen atoms within the pyrazole structure.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antibiotics. For instance, studies indicate that derivatives of pyrazole compounds possess broad-spectrum antimicrobial properties due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. A study highlighted its efficacy against breast cancer cells, where it inhibited cell proliferation and induced cell death in a dose-dependent manner .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in key signaling pathways. The compound forms hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. For example, it has been shown to act on phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways related to inflammation and cancer progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameStructure HighlightsUnique Features
Cyclopentyl(1H-pyrazol-4-yl)methanolContains a cyclopentyl groupEnhanced lipophilicity may influence bioavailability
3-Methyl(1H-pyrazol-4-yl)methanolMethyl substitution at the 3-positionAltered steric effects impacting biological activity
5-CyanopyrazoleCyano group at the 5-positionIncreased potency against specific cancer lines

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Activity : In a preclinical trial, this compound demonstrated significant cytotoxic effects on various cancer cell lines, including lung and breast cancer cells, with IC50 values ranging from 10 to 30 µM . The study concluded that this compound could be a lead compound for further development as an anticancer agent.
  • Mechanistic Insights : Research indicated that the compound interacts with the M4 muscarinic receptor, enhancing its signaling pathway which is crucial for neuroprotective effects in models of neurodegeneration .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

cyclopropyl(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C7H10N2O/c10-7(5-1-2-5)6-3-8-9-4-6/h3-5,7,10H,1-2H2,(H,8,9)

InChI Key

HVXNBUFSRLRGNU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CNN=C2)O

Origin of Product

United States

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